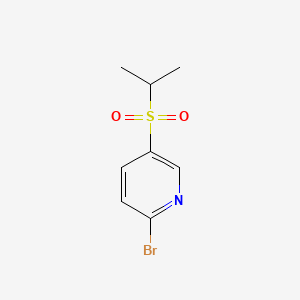

2-Bromo-5-(isopropylsulfonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

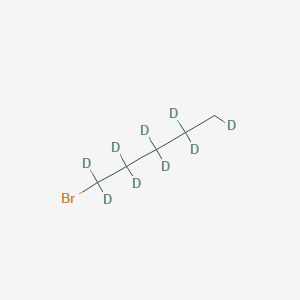

“2-Bromo-5-(isopropylsulfonyl)pyridine” is a chemical compound with the molecular formula C8H10BrNO2S . It is used in various chemical reactions and has a significant role in organic synthesis .

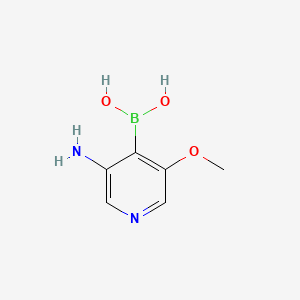

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(isopropylsulfonyl)pyridine” consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.Wissenschaftliche Forschungsanwendungen

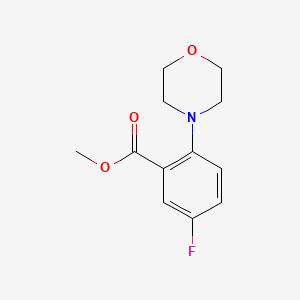

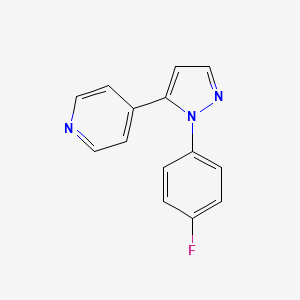

Organic Synthesis and Medicinal Chemistry

2-Bromo-5-(isopropylsulfonyl)pyridine: is a versatile intermediate in organic synthesis. It is particularly useful in Suzuki cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules. This compound can act as a substrate for creating biologically active molecules, including pharmaceuticals that contain the pyridine moiety, known for its prevalence in drugs .

Material Science

In material science, 2-Bromo-5-(isopropylsulfonyl)pyridine can be employed to synthesize pyridine-based polymers . These polymers have potential applications in electronics and photonics due to their electrical properties and stability. The compound’s ability to undergo various chemical transformations makes it a valuable building block for advanced materials.

Environmental Science

This compound’s derivatives may be used to study degradation processes and environmental behavior of similar organic compounds in the ecosystem . Understanding the stability and breakdown of such chemicals can inform the development of safer and more environmentally friendly substances.

Biochemistry

In biochemistry, 2-Bromo-5-(isopropylsulfonyl)pyridine could be utilized to investigate enzyme-substrate interactions . The bromine atom offers a site for further functionalization, allowing researchers to attach various biomolecules or probes, aiding in the study of biological pathways and processes.

Industrial Applications

Industrially, this compound is used as a chemical intermediate in the synthesis of various industrial chemicals . Its reactivity with other organic and inorganic compounds makes it a valuable asset in the production of dyes, resins, and other industrial materials.

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-5-(isopropylsulfonyl)pyridine serves as a precursor for the synthesis of drug candidates . Its structural motif is found in many therapeutic agents, and its modification can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with the target, while transmetalation involves the transfer of an organic group from boron to another metal .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-5-(isopropylsulfonyl)pyridine are likely related to the SM cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of these reactions can lead to the synthesis of a wide variety of organic compounds.

Result of Action

In the context of sm cross-coupling reactions, the compound can facilitate the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .

Eigenschaften

IUPAC Name |

2-bromo-5-propan-2-ylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEABPHLOPKUYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681068 |

Source

|

| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(isopropylsulfonyl)pyridine | |

CAS RN |

1245648-96-7 |

Source

|

| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)